N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo-pyridazine derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group and a thiophen-2-yl substituent. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O2S2/c1-9-24-16-17(31-9)15(13-3-2-6-30-13)26-27(18(16)29)8-14(28)25-12-7-10(19(21,22)23)4-5-11(12)20/h2-7H,8H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCSPZTSPUNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thiazolo[4,5-d]pyridazine derivatives, which have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16ClF3N4OS |
| Molecular Weight | 408.86 g/mol |
| CAS Number | Not yet assigned |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazolo[4,5-d]pyridazine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of thiazolo derivatives. For example, compounds within this class have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that certain derivatives could reduce COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazolo derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer. For instance, one study reported an IC50 value of 6.2 μM against HCT116 colon carcinoma cells for structurally similar compounds . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of thiazolo derivatives against E. coli and S. aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Anti-inflammatory Evaluation : In a controlled study assessing the anti-inflammatory effects of various thiazolo compounds, it was found that those targeting COX pathways significantly reduced inflammation markers in animal models subjected to carrageenan-induced paw edema .
- Anticancer Screening : A screening of thiazolo derivatives against multiple cancer cell lines revealed that specific substitutions on the thiazole ring enhanced cytotoxicity. The study highlighted that compounds with electron-withdrawing groups showed improved activity against breast cancer cells .
Comparison with Similar Compounds
Key Analogs :
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ()
- Substituent : 4-Nitrophenyl with additional pyrazole-thiazol moieties
- Key Feature : The nitro group’s strong electron-withdrawing nature may increase reactivity but also cytotoxicity.
Target Compound :
- Substituent : 2-Chloro-5-(trifluoromethyl)phenyl
- Inferred Molecular Formula : ~C₁₉H₁₂ClF₃N₄O₂S₂ (based on structural analogs)
Physicochemical Properties
Toxicity Considerations
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The compound can be synthesized via multi-step protocols involving:
- Amide bond formation : Refluxing intermediates (e.g., chloroacetyl chloride derivatives) with amines in triethylamine, monitored by TLC for completion .
- Heterocyclic ring construction : Cyclization reactions under controlled pH and temperature to form the thiazolo[4,5-d]pyridazinone core .
- Purification : Recrystallization using solvents like pet-ether or column chromatography to achieve ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of:
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry.
- X-ray crystallography for unambiguous confirmation of the thiophene and trifluoromethylphenyl orientations .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C19H14ClF3N4O2S) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Flow chemistry : Utilize continuous-flow systems to enhance mixing efficiency and reduce side reactions, as demonstrated in analogous thiazole syntheses .
- In-line analytics : Integrate real-time monitoring (e.g., UV-Vis spectroscopy) to dynamically adjust reaction conditions .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Comparative assay validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, IC50 determination methods) .
- Meta-analysis : Correlate structural variations (e.g., thiophene vs. phenyl substitutions) with activity trends using cheminformatics tools .
- Mechanistic studies : Probe target engagement via binding assays (e.g., SPR, ITC) to confirm hypothesized modes of action .
Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), and photolytic conditions, followed by HPLC-MS to identify degradation products .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity changes .
- Metabolite profiling : Use liver microsome assays to predict in vivo metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Fragment-based design : Synthesize analogs with modifications to the thiophene, trifluoromethylphenyl, or acetamide moieties .
- Computational modeling : Perform docking simulations to prioritize substituents that enhance binding to target proteins (e.g., kinases, GPCRs) .
- Biological profiling : Test analogs against panels of disease-relevant assays (e.g., antiproliferative, antimicrobial) to establish SAR trends .
Q. What strategies mitigate polymorphism risks during crystallization?
- Solvent screening : Test crystallization in polar (e.g., DMSO/water) vs. non-polar (toluene) systems to identify stable polymorphs .
- Temperature-gradient experiments : Vary cooling rates to control nucleation and crystal packing .
- Powder XRD : Characterize bulk material to detect polymorphic impurities early in development .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
